Technical Whitepaper: Characterization and Significance of Paliperidone Palmitate N-Oxide
Technical Whitepaper: Characterization and Significance of Paliperidone Palmitate N-Oxide
[1][2]
Executive Summary
Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) represents a critical structural analogue in the development and quality control of long-acting injectable (LAI) antipsychotics.[1] While often categorized loosely as a "metabolite," it is chemically distinct as the N-oxide of the prodrug ester , Paliperidone Palmitate.
In the context of pharmaceutical development, this molecule serves two primary roles:
-
Critical Quality Attribute (CQA): It is a known oxidative degradation product (impurity) of Paliperidone Palmitate formulations, requiring strict monitoring under ICH Q3B guidelines.
-
Metabolic Intermediate (Minor): It represents a potential, albeit minor, biotransformation product where oxidative attack on the piperidine nitrogen precedes ester hydrolysis.
This guide provides a definitive technical analysis of the molecule's formation, analytical detection, and biological relevance, distinguishing it from the N-oxide of the active moiety (Paliperidone).[1]
Chemical Architecture & Origins[1][3]
Structural Definition
Paliperidone Palmitate is the palmitoyl ester of Paliperidone (9-hydroxyrisperidone).[1][2][3] The N-oxide modification occurs at the tertiary nitrogen of the piperidine ring, a site highly susceptible to oxidative stress.
-
Chemical Name: 4-(6-fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-9-(palmitoyloxy)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide.[1][2][4]
-
Molecular Weight: 680.91 g/mol (approx. +16 Da relative to parent Paliperidone Palmitate).
Formation Pathways
The formation of the N-oxide is primarily an oxidative process driven by reactive oxygen species (ROS) or peroxides present in excipients (e.g., polysorbates) or during storage.[1]
Key Mechanism: The lone pair of electrons on the piperidine nitrogen attacks an electrophilic oxygen source (e.g., hydrogen peroxide, lipid peroxides), forming a coordinate covalent N–O bond.[1][2] This reaction is distinct from the ester hydrolysis required to activate the drug.
Visualization of Metabolic & Degradation Pathways
The following diagram illustrates the relationship between the prodrug (Paliperidone Palmitate), its active hydrolysis product (Paliperidone), and their respective N-oxide derivatives.
Figure 1: Interplay between hydrolysis and oxidation pathways. Note that Paliperidone Palmitate N-Oxide is primarily an oxidative degradant of the prodrug, whereas Paliperidone N-Oxide is a metabolite of the active drug.[1][2]
Analytical Characterization Strategy
Detecting and quantifying Paliperidone Palmitate N-Oxide requires high-resolution techniques due to its structural similarity to the parent compound and potential co-elution with other impurities.[1]
Mass Spectrometry (LC-MS/MS) Profiling
The N-oxide moiety exhibits a unique fragmentation pattern useful for confirmation.[1]
-
Precursor Ion: [M+H]⁺ = m/z 681.4[1]
-
Diagnostic Shift: +16 Da shift from Paliperidone Palmitate ([M+H]⁺ = 665.4).[1]
-
Fragmentation Behavior:
-
Deoxygenation: A characteristic loss of 16 Da (oxygen) is often observed in the source or under low collision energy, regenerating the parent ion signal.
-
Palmitic Acid Loss: Loss of the palmitoyl chain (C₁₆H₃₁O) is a common fragment for both the parent and the N-oxide.
-
Chromatographic Separation (HPLC/UPLC)
Separation is challenging due to the lipophilicity of the palmitate tail.
| Parameter | Recommended Condition | Rationale |
| Column Phase | C18 or Phenyl-Hexyl (Sub-2 µm) | Strong hydrophobic interaction required to retain the palmitate tail; Phenyl-Hexyl offers selectivity for the benzisoxazole ring.[1] |
| Mobile Phase | Ammonium Acetate (pH 6.5) / Acetonitrile | Neutral pH prevents ionization changes; ACN ensures elution of the lipid tail. |
| Detection | UV @ 238 nm / 280 nm | 280 nm is specific to the benzisoxazole chromophore.[2] |
| Elution Order | Parent (PP) → N-Oxide (PP-NOX) | N-oxides are generally more polar than their parent amines, leading to slightly earlier retention times in Reversed-Phase LC.[1] |
Experimental Protocols
Protocol: Isolation/Synthesis of Reference Standard
Note: This protocol outlines the oxidative synthesis for generating the N-oxide as a reference standard for QC.
Objective: Selectively oxidize the piperidine nitrogen of Paliperidone Palmitate.
-
Dissolution: Dissolve 100 mg Paliperidone Palmitate in 10 mL Dichloromethane (DCM).
-
Oxidation: Add 1.2 equivalents of m-Chloroperbenzoic acid (mCPBA) at 0°C.
-
Scientific Insight: Low temperature prevents oxidation of the benzisoxazole ring or hydrolysis of the ester.[2]
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or HPLC for the appearance of the +16 Da peak.
-
Quenching: Quench with 10% Sodium Sulfite solution (removes excess peroxide).
-
Extraction: Wash organic layer with saturated Sodium Bicarbonate (removes m-chlorobenzoic acid byproduct).[1]
-
Purification: Evaporate solvent. Purify via Flash Chromatography (Silica Gel, MeOH/DCM gradient).
-
Validation: Confirm structure via ¹H-NMR (downfield shift of piperidine protons adjacent to N-O) and HRMS.
Protocol: Stability-Indicating HPLC Method
Objective: Quantify N-Oxide impurity levels in a formulated suspension.[1]
-
Sample Prep: Dilute suspension in Tetrahydrofuran (THF) to dissolve the palmitate ester crystals, then dilute with Mobile Phase A.
-
Gradient:
-
System Suitability: Resolution (Rs) between Paliperidone Palmitate and Paliperidone Palmitate N-Oxide must be > 1.5.[1]
Toxicological & Regulatory Perspective
Impurity Qualification (ICH Q3B)
Paliperidone Palmitate N-Oxide is classified as a degradation product .[1]
-
Reporting Threshold: > 0.1%
-
Identification Threshold: > 0.2% (for max daily dose < 2g)[1][2]
-
Qualification Threshold: > 0.2% or 2 mg TDI (Total Daily Intake).[2]
Genotoxicity Assessment
N-oxides are structural alerts for genotoxicity (potential for DNA interaction).[1] However, if the N-oxide is a confirmed human metabolite (even minor), it may be considered "qualified" by the safety studies of the parent drug.[1][2]
-
Critical Note: Since Paliperidone N-oxide (active moiety) is a known minor metabolite, the toxicological risk of the Palmitate N-oxide is often bridged to the safety profile of the active moiety, provided it hydrolyzes rapidly in vivo.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139024954, Paliperidone Palmitate N-Oxide.[1][2] Retrieved from [Link]
-
Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[2] Drug Metabolism and Disposition, 36(4), 769-779.[1][2] (Establishes metabolic pathways of the active moiety). [Link]
-
Ramanathan, R., et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[2][6] Analytical Chemistry, 72(6), 1352-1359.[1][2] (Methodology for MS characterization of N-oxides). [Link]
-
European Medicines Agency (EMA). Assessment Report: Invega Sustenna (Paliperidone Palmitate).[2] (Provides regulatory context on impurities and hydrolysis). [Link][1][2]
-
Cleton, A., et al. (2014). Pharmacokinetics of paliperidone palmitate 3-monthly formulation.[1][2] Pharmacology Research & Perspectives.[2] (Context on hydrolysis rates). [Link][1][2]
Sources
- 1. Paliperidone Palmitate N-Oxide | C39H57FN4O5 | CID 139024954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paliperidone Palmitate | C39H57FN4O4 | CID 9852746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paliperidone Palmitate N-Oxide | 1404053-60-6 [chemicea.com]
- 5. Paliperidone palmitate Impurities [sincopharmachem.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
